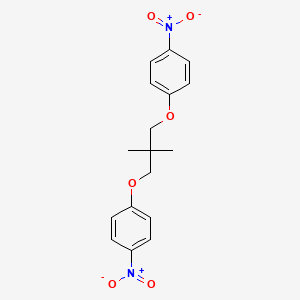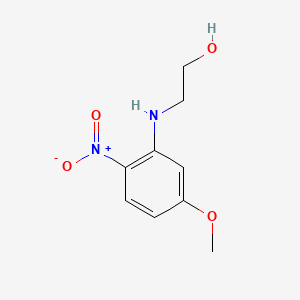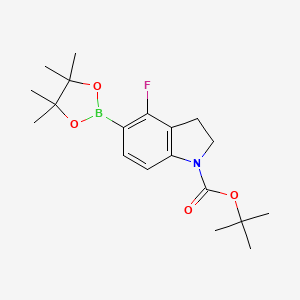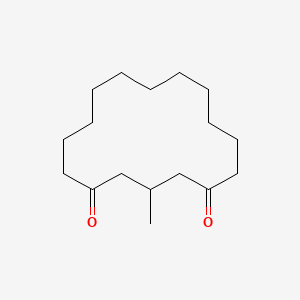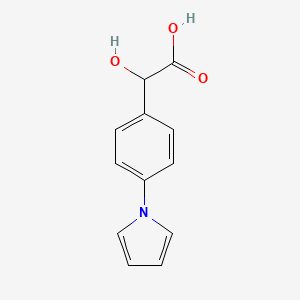
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid is an organic compound that features a pyrrole ring attached to a phenylglycolic acid moiety Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, known for its presence in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid typically involves the formation of the pyrrole ring followed by its attachment to the phenylglycolic acid moiety. One common method is the Vilsmeier-Haack reaction, which involves the formylation of pyrroles under microwave conditions . Another approach is the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for maximizing efficiency and purity.
化学反応の分析
Types of Reactions: 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring, altering its chemical properties.
Substitution: The aromatic nature of the pyrrole ring allows for electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole esters with distinct aromatic properties .
科学的研究の応用
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid has diverse applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound’s derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid involves its interaction with specific molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various therapeutic effects .
類似化合物との比較
Pyrrole: A fundamental heterocycle with diverse biological activities.
Phenylglycolic Acid: Known for its role in organic synthesis and pharmaceutical applications.
Pyrrolopyrazine Derivatives: These compounds exhibit significant biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid is unique due to the combination of the pyrrole ring with phenylglycolic acid, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(12(15)16)9-3-5-10(6-4-9)13-7-1-2-8-13/h1-8,11,14H,(H,15,16) |
InChIキー |
QNRIEZDCMAHCMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(C(=O)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
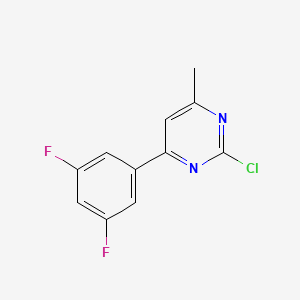
![7-Hydroxy-6-phenylpyrido[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8632814.png)
![4-(4-nitrobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8632822.png)
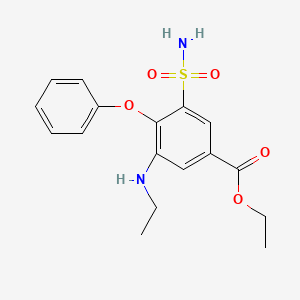
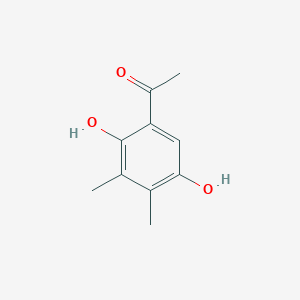
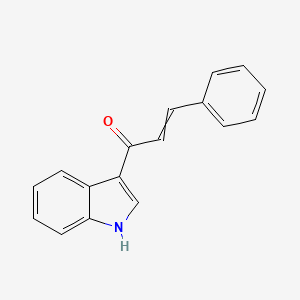
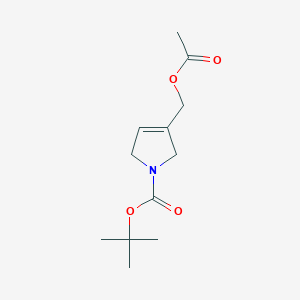
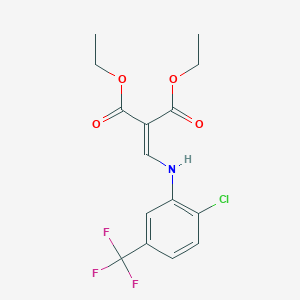

![Bis[4-(methoxycarbonyl)phenyl] butanedioate](/img/structure/B8632893.png)
